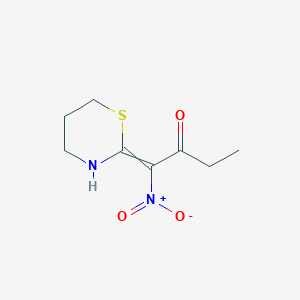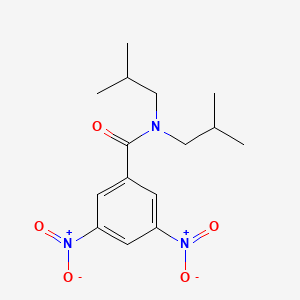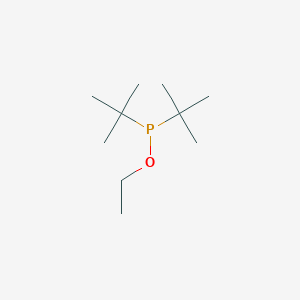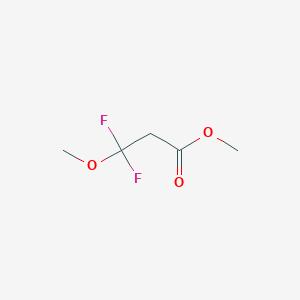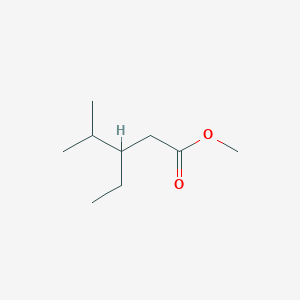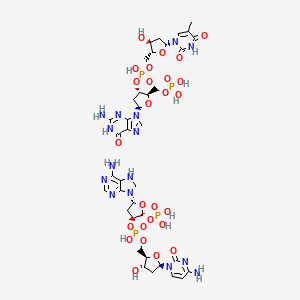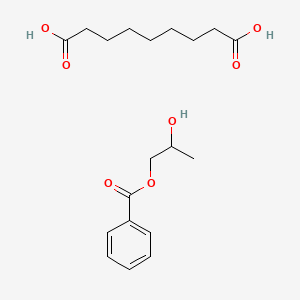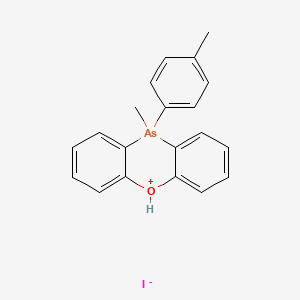![molecular formula C7H14O2 B14622295 2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) CAS No. 59014-49-2](/img/structure/B14622295.png)
2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is a chiral compound with the molecular formula C7H14O2. It consists of a cyclopropane ring substituted with two ethan-1-ol groups. The compound is notable for its stereochemistry, having specific (1R,2S) configuration, which makes it an interesting subject in stereochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclopropane derivatives. This method employs reagents such as potassium osmate dihydrate and chiral ligands like (DHQD)2PHAL to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropane-1,2-dione.
Reduction: Formation of cyclopropane derivatives with different alkyl groups.
Substitution: Formation of tosylated derivatives.
Applications De Recherche Scientifique
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Used in the production of chiral catalysts and ligands for asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The specific (1R,2S) configuration plays a crucial role in determining the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(1S,2R)-Cyclopropane-1,2-diyl]di(ethan-1-ol): The enantiomer of the compound with opposite stereochemistry.
Cyclopropane-1,2-diol: Lacks the ethan-1-ol substituents.
Cyclopropane-1,2-dione: An oxidized form of the compound.
Uniqueness
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
59014-49-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-3-1-6-5-7(6)2-4-9/h6-9H,1-5H2/t6-,7+ |
Clé InChI |
LKRXDYSBUDKIQM-KNVOCYPGSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1CCO)CCO |
SMILES canonique |
C1C(C1CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
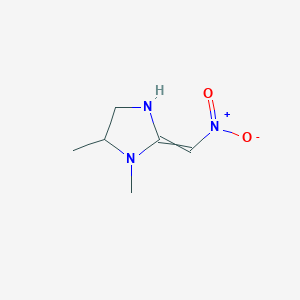
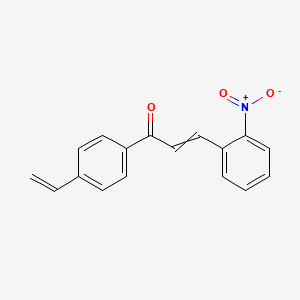
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
